alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen, with the S-enantiomer being the active form. Ibuprofen is commonly used to treat pain, fever, and inflammation associated with conditions such as arthritis, menstrual cramps, and headaches.

Wirkmechanismus

The mechanism of action of alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid involves inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Ibuprofen selectively inhibits the COX-2 enzyme, which is induced in response to inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins involved in the maintenance of normal physiological functions.

Biochemische Und Physiologische Effekte

Ibuprofen produces a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antipyresis. It also has effects on platelet aggregation, renal function, and gastrointestinal mucosa. Ibuprofen has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs, although it can still cause adverse effects such as stomach ulcers and bleeding in some individuals.

Vorteile Und Einschränkungen Für Laborexperimente

Ibuprofen has several advantages for use in laboratory experiments, including its well-established pharmacological properties, availability, and low cost. However, its use can be limited by its potential for non-specific effects and its potential to interfere with other biological processes. Careful experimental design and controls are necessary to ensure that any observed effects are specific to the intended targets.

Zukünftige Richtungen

Future research on alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid may focus on its potential use in combination with other drugs or therapies for the treatment of various diseases. It may also involve the development of new formulations or delivery methods to improve its efficacy and safety. Additionally, further studies may investigate the molecular mechanisms underlying its pharmacological effects and potential targets for drug development.

Synthesemethoden

Ibuprofen can be synthesized from the starting material isobutylbenzene through a series of chemical reactions. The first step involves the oxidation of isobutylbenzene to form 4-isobutylacetophenone, which is then converted to 4-isobutylphenylacetic acid through a Grignard reaction. The final step involves the resolution of the racemic mixture of 4-isobutylphenylacetic acid into its enantiomers using chiral resolution techniques.

Wissenschaftliche Forschungsanwendungen

Ibuprofen has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in reducing pain, inflammation, and fever in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Ibuprofen has also been investigated for its potential use in the prevention and treatment of various cancers, cardiovascular diseases, and neurodegenerative disorders.

Eigenschaften

CAS-Nummer |

129602-93-3 |

|---|---|

Produktname |

alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |

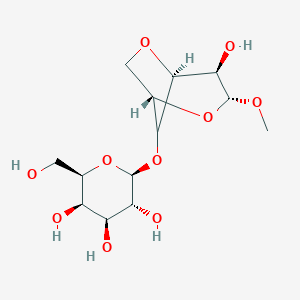

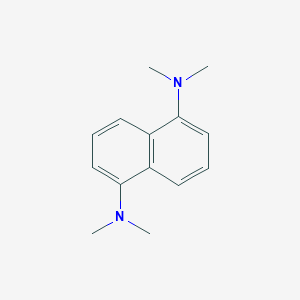

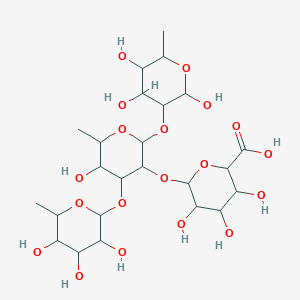

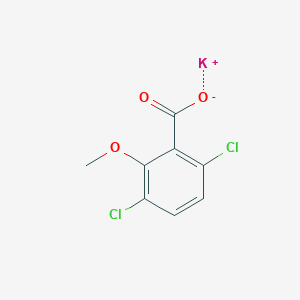

Molekularformel |

C12H16O2S |

Molekulargewicht |

224.32 g/mol |

IUPAC-Name |

2-(4-propan-2-ylsulfanylphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O2S/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |

InChI-Schlüssel |

ROMJDXPPIZDMLO-UHFFFAOYSA-N |

SMILES |

CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |

Kanonische SMILES |

CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |

Synonyme |

alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)